![molecular formula C13H11Cl2NO2S2 B5711224 2,5-dichloro-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5711224.png)
2,5-dichloro-N-[2-(methylthio)phenyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dichloro-N-[2-(methylthio)phenyl]benzenesulfonamide, also known as DCMPT, is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound has shown significant potential as a therapeutic agent due to its ability to interact with biological systems, particularly in the treatment of cancer and other diseases.
Mécanisme D'action
The mechanism of action of 2,5-dichloro-N-[2-(methylthio)phenyl]benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cancer cells. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells. This compound has also been found to inhibit the activity of certain protein kinases, which are involved in cell signaling and growth.
Biochemical and Physiological Effects
In addition to its anticancer properties, this compound has been found to have other biochemical and physiological effects. It has been shown to inhibit the activity of aldose reductase, an enzyme that is involved in the development of diabetic complications. This compound has also been found to have anti-inflammatory properties, and has been shown to inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,5-dichloro-N-[2-(methylthio)phenyl]benzenesulfonamide in lab experiments is its well-established synthesis method, which allows for the production of pure and consistent samples. This compound has also been extensively studied in the literature, which provides a wealth of information on its properties and potential applications. However, one limitation of using this compound in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain assays.
Orientations Futures
There are several future directions for research on 2,5-dichloro-N-[2-(methylthio)phenyl]benzenesulfonamide. One area of interest is the development of more efficient synthesis methods that can produce larger quantities of this compound. Another area of interest is the investigation of this compound's potential use in combination with other therapeutic agents, such as chemotherapy drugs. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of other diseases beyond cancer.
Méthodes De Synthèse
The synthesis of 2,5-dichloro-N-[2-(methylthio)phenyl]benzenesulfonamide involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 2-(methylthio)aniline in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure this compound. This synthesis method has been well-established in the literature, and several modifications have been made to optimize the yield and purity of this compound.
Applications De Recherche Scientifique
2,5-dichloro-N-[2-(methylthio)phenyl]benzenesulfonamide has been extensively studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition to its anticancer properties, this compound has also been investigated for its potential use in the treatment of other diseases, such as diabetes and inflammation.
Propriétés
IUPAC Name |
2,5-dichloro-N-(2-methylsulfanylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO2S2/c1-19-12-5-3-2-4-11(12)16-20(17,18)13-8-9(14)6-7-10(13)15/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPINOBTBTTWCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


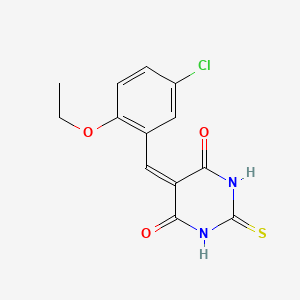
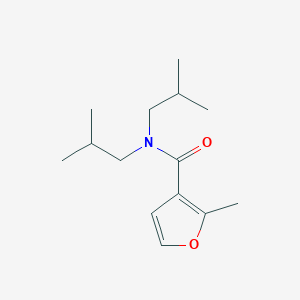
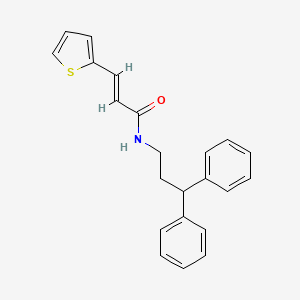
![3-(4-chlorobenzyl)-5-[(2-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5711162.png)
![4-{[(3-cyano-6-phenyl-2-pyridinyl)thio]methyl}benzoic acid](/img/structure/B5711170.png)
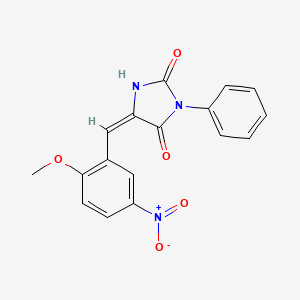
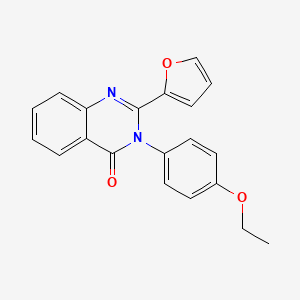
![N-{4-[(diethylamino)sulfonyl]phenyl}-3-(2-furyl)acrylamide](/img/structure/B5711199.png)
![1-[(2-fluorophenoxy)acetyl]-4-methylpiperidine](/img/structure/B5711208.png)
![5-[(2,5-dichlorophenoxy)methyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-2-furamide](/img/structure/B5711210.png)
![N-(3-chloro-4-methylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5711214.png)

![N-(2-fluorophenyl)-N'-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5711233.png)